Ethyl 4-(pyridin-3-yl)benzoate
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Overview
Description
Ethyl 4-(pyridin-3-yl)benzoate is an organic compound that belongs to the class of benzoic acid esters It is characterized by the presence of a pyridine ring attached to the benzoic acid moiety through a carbon-carbon bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(pyridin-3-yl)benzoate typically involves the esterification of 4-Pyridin-3-yl-benzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
4-Pyridin-3-yl-benzoic acid+EthanolAcid Catalyst4-Pyridin-3-yl-benzoic acid ethyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(pyridin-3-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: 4-Pyridin-3-yl-benzoic acid
Reduction: 4-Pyridin-3-yl-benzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Ethyl 4-(pyridin-3-yl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(pyridin-3-yl)benzoate depends on its specific application. In medicinal chemistry, the compound may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The pyridine ring can participate in π-π stacking interactions and hydrogen bonding, which are crucial for binding to biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
- 4-Pyridin-3-yl-benzoic acid
- 4-Pyridin-3-yl-benzyl alcohol
- 4-Pyridin-3-yl-benzamide
Uniqueness
Ethyl 4-(pyridin-3-yl)benzoate is unique due to its ester functional group, which imparts different chemical reactivity and physical properties compared to its analogs. The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding acid or alcohol, providing versatility in chemical synthesis.
Properties
CAS No. |
4385-71-1 |
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Molecular Formula |
C14H13NO2 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
ethyl 4-pyridin-3-ylbenzoate |
InChI |
InChI=1S/C14H13NO2/c1-2-17-14(16)12-7-5-11(6-8-12)13-4-3-9-15-10-13/h3-10H,2H2,1H3 |
InChI Key |
CXEQLERNQWCKLU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CN=CC=C2 |
Origin of Product |
United States |
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